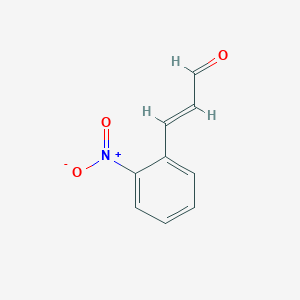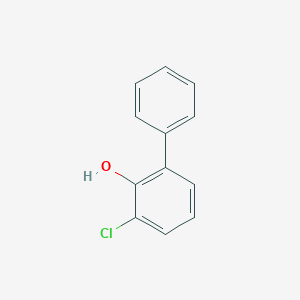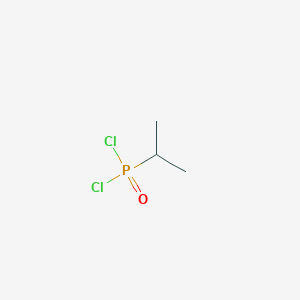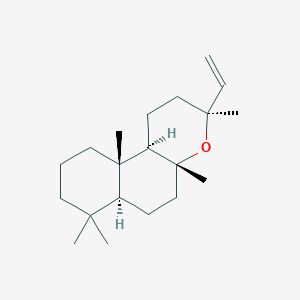
Epimanoyl oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epimanoyl oxide is a natural product that is found in the stem bark of the African tree, Garcinia epunctata. This compound has attracted the attention of researchers due to its potential therapeutic properties. Epimanoyl oxide has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Nanocomposite Enhancements
Recent advancements in epoxy-based nanocomposites have shown that incorporating inorganic oxide nanoparticles can significantly enhance mechanical strength, thermal conductivity, dielectric breakdown strength, and reduce permittivity. These attributes make such materials highly desirable for applications in high-voltage insulation and microelectromechanical systems. The addition of functionalized nanoparticles improves dispersion within the polymer matrix, which is crucial for optimizing the interfaces between organic and inorganic components, thereby determining the final properties of the nanocomposite. This has opened new avenues for application in nanodielectrics and insulation materials, where epimanoyl oxide derivatives could potentially play a role in enhancing the dispersion quality and interface optimization within such nanocomposites (Adnan et al., 2018).
Environmental Remediation
Nanosized metal oxides, including those modified with epimanoyl oxide, offer a high surface area and specific affinity for heavy metal adsorption from aqueous systems. These materials have become a focal point for developing new technologies aimed at synthesizing nanosized metal oxides to enhance their efficiency in removing heavy metals. The versatility and effectiveness of these materials in environmental remediation, particularly in water and wastewater treatment, have been well-documented. The synthesis and application of such nanomaterials, including the potential role of epimanoyl oxide-modified nanoparticles, have shown great promise in addressing the challenges of environmental pollution and heavy metal contamination (Hua et al., 2012).
Biomedical Applications
The development of copper oxide nanoparticles for biomedical applications underscores the broad potential of metal oxide nanoparticles in various fields, including medicine. The synthesis of copper oxide nanoparticles using green methods, which may include epimanoyl oxide as a precursor or surface modifier, has gained attention due to its environmental friendliness and cost-effectiveness. These nanoparticles exhibit significant antimicrobial activity, making them suitable for applications in wound healing, as antimicrobial coatings, and in other healthcare products. The advantages of using plant sources for the synthesis, which could potentially involve epimanoyl oxide derivatives, include the production of non-toxic, environmentally friendly nanoparticles with enhanced microbial toxicity and degradation effectiveness (Akintelu et al., 2020).
Eigenschaften
CAS-Nummer |
1227-93-6 |
|---|---|
Produktname |
Epimanoyl oxide |
Molekularformel |
C20H34O |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
(3S,4aR,6aS,10aS,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene |
InChI |
InChI=1S/C20H34O/c1-7-18(4)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)21-18/h7,15-16H,1,8-14H2,2-6H3/t15-,16+,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
IGGWKHQYMAJOHK-GRLGQGAKSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2(O1)C)(C)C)C)C=C |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(C)C=C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



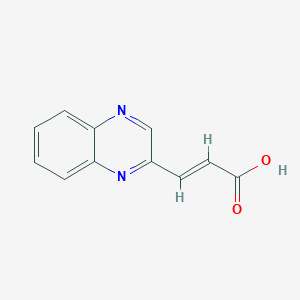
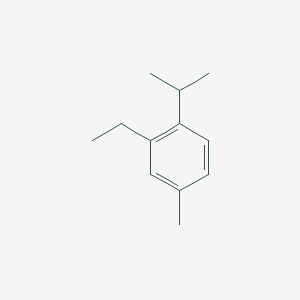

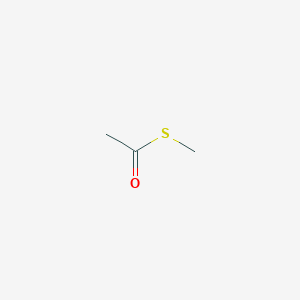
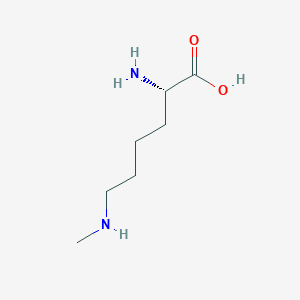
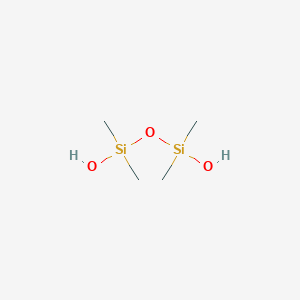
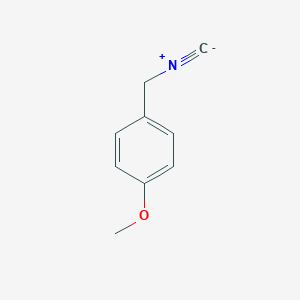
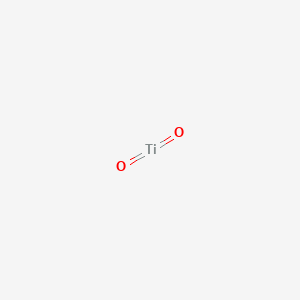
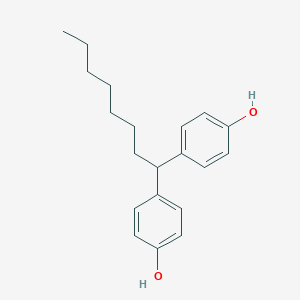
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
